molecular formula C19H24N2O3S B10863666 N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide

N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10863666
M. Wt: 360.5 g/mol
InChI Key: OZJDLWNQCRZEPH-UHFFFAOYSA-N
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Description

N~1~-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The compound’s structure features a piperidine ring, a naphthyl group, and a sulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting the amine group of the piperidine ring with a sulfonyl chloride derivative.

Industrial Production Methods

In industrial settings, the synthesis of N1-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)BUTANAMIDE: Similar structure with a butyl group instead of a propyl group.

    N~1~-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)ETHANAMIDE: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

N~1~-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-(1-methylpiperidin-4-yl)-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C19H24N2O3S/c1-21-11-8-17(9-12-21)20-19(22)10-13-25(23,24)18-7-6-15-4-2-3-5-16(15)14-18/h2-7,14,17H,8-13H2,1H3,(H,20,22)

InChI Key

OZJDLWNQCRZEPH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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